4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol This compound is known for its unique structural properties, which include a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulphonate ester group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-methyl-2-nitrophenol.
Triflation Reaction: The phenol group is converted to a trifluoromethanesulphonate ester using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s functional groups make it a valuable building block for designing drugs with specific biological activities.
Material Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate depends on the specific application and the target molecule
Trifluoromethanesulphonate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.
Bromine Atom: Enables cross-coupling reactions to form carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:
4-Bromo-5-methyl-2-nitrophenol: Lacks the trifluoromethanesulphonate group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-nitrophenyl trifluoromethanesulphonate: Similar structure but with different substitution patterns on the benzene ring, affecting its reactivity and applications.
5-Bromo-4-fluoro-2-methylaniline: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H5BrF3NO5S |
---|---|
Molekulargewicht |
364.10 g/mol |
IUPAC-Name |
(4-bromo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
XPJQJLUTEJWGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.